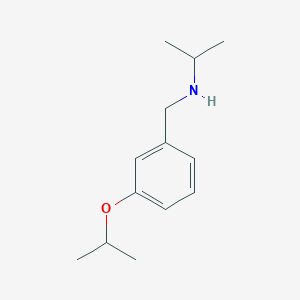
N-(3-Isopropoxybenzyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis : The compound N-(3-Isopropoxybenzyl)-2-propanamine is involved in the synthesis of novel derivatives, as seen in the design of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives (Z. Jing, 2010).
- Complex Formation : It's used in the synthesis of optically active Lu(III) and Yb(III) complexes, which have potential applications in materials science and coordination chemistry (Y. Yamada et al., 2016).
Analytical and Spectrometric Studies
- Analytical Characterization : N-(3-Isopropoxybenzyl)-2-propanamine derivatives are studied for their mass spectral analysis, aiding in the differentiation and identification of complex organic molecules (S. Borth et al., 2000).
- Spectroscopy and Drug Analysis : In the field of drug testing and toxicology, the compound's derivatives are characterized using techniques like high-performance liquid chromatography and tandem mass spectrometry (J. Poklis et al., 2014).
Biological and Pharmacological Research
- Receptor Interaction Studies : Derivatives of N-(3-Isopropoxybenzyl)-2-propanamine are investigated for their interaction with receptors, particularly in the context of psychoactive substances, providing insights into pharmacological and neurochemical pathways (A. Rickli et al., 2015).
- Enzymatic Synthesis : The compound is also used in asymmetric bioreduction processes for producing specific enantiomers of pharmaceutical importance, such as in the synthesis of (S)-duloxetine, an antidepressant drug (Taiqiang Sun et al., 2017).
Structural and Materials Science
- Structural Studies : Research on N-(3-Isopropoxybenzyl)-2-propanamine derivatives includes investigations into their crystal structures and properties, which is crucial for the development of new materials and understanding molecular interactions (Y. Yamada et al., 2010).
Propiedades
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-9-12-6-5-7-13(8-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBQEMQVYYHILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isopropoxybenzyl)-2-propanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)
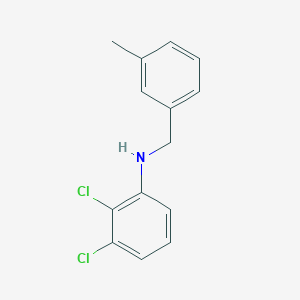

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
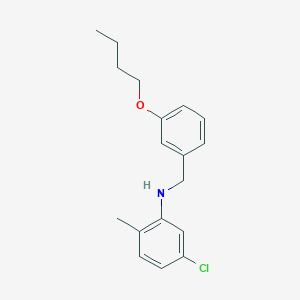
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)
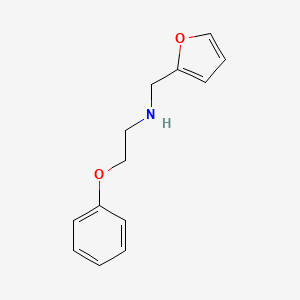
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

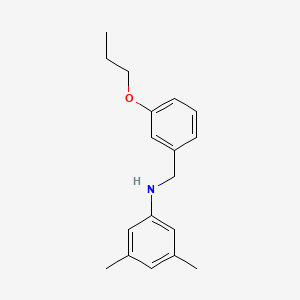
![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)